

Application Notes and Protocols: Isoquinoline-1-carboxamide as a PARP Inhibitor

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Compound of Interest

Compound Name: *isoquinoline-1-carboxamide*

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Introduction

Poly(ADP-ribose) polymerases (PARP), particularly PARP1 and PARP2, are critical enzymes in the cellular DNA damage response (DDR). They play a central role in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1] The inhibition of PARP has emerged as a successful therapeutic strategy in oncology, especially for cancers harboring deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality.[2]

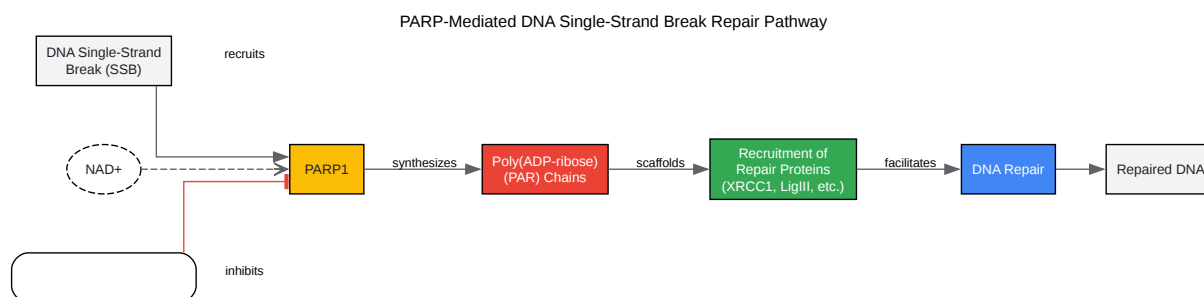
The **isoquinoline-1-carboxamide** scaffold represents a promising class of compounds designed to inhibit PARP enzymes. These molecules often mimic the nicotinamide moiety of the PARP substrate NAD⁺, competitively binding to the enzyme's catalytic domain.[3] This document provides detailed experimental protocols and quantitative data for researchers working with 1-oxo-3,4-dihydroisoquinoline-4-carboxamide derivatives as PARP inhibitors.

Signaling Pathway of PARP in DNA Damage Repair

Upon detection of a DNA single-strand break, PARP1 is recruited to the site of damage. This binding triggers a conformational change that activates its catalytic activity.[2] Using NAD⁺ as a substrate, PARP1 synthesizes long, branched chains of poly(ADP-ribose) (PAR) onto itself (auto-PARylation) and other nuclear proteins, such as histones.[1] This PARylation event serves as a scaffold, creating a negatively charged platform that recruits other essential DNA

repair proteins, including XRCC1, DNA ligase III, and DNA polymerase beta, to facilitate the repair of the lesion.[4] Once the repair is complete, the PAR chains are degraded by Poly(ADP-ribose) glycohydrolase (PARG).

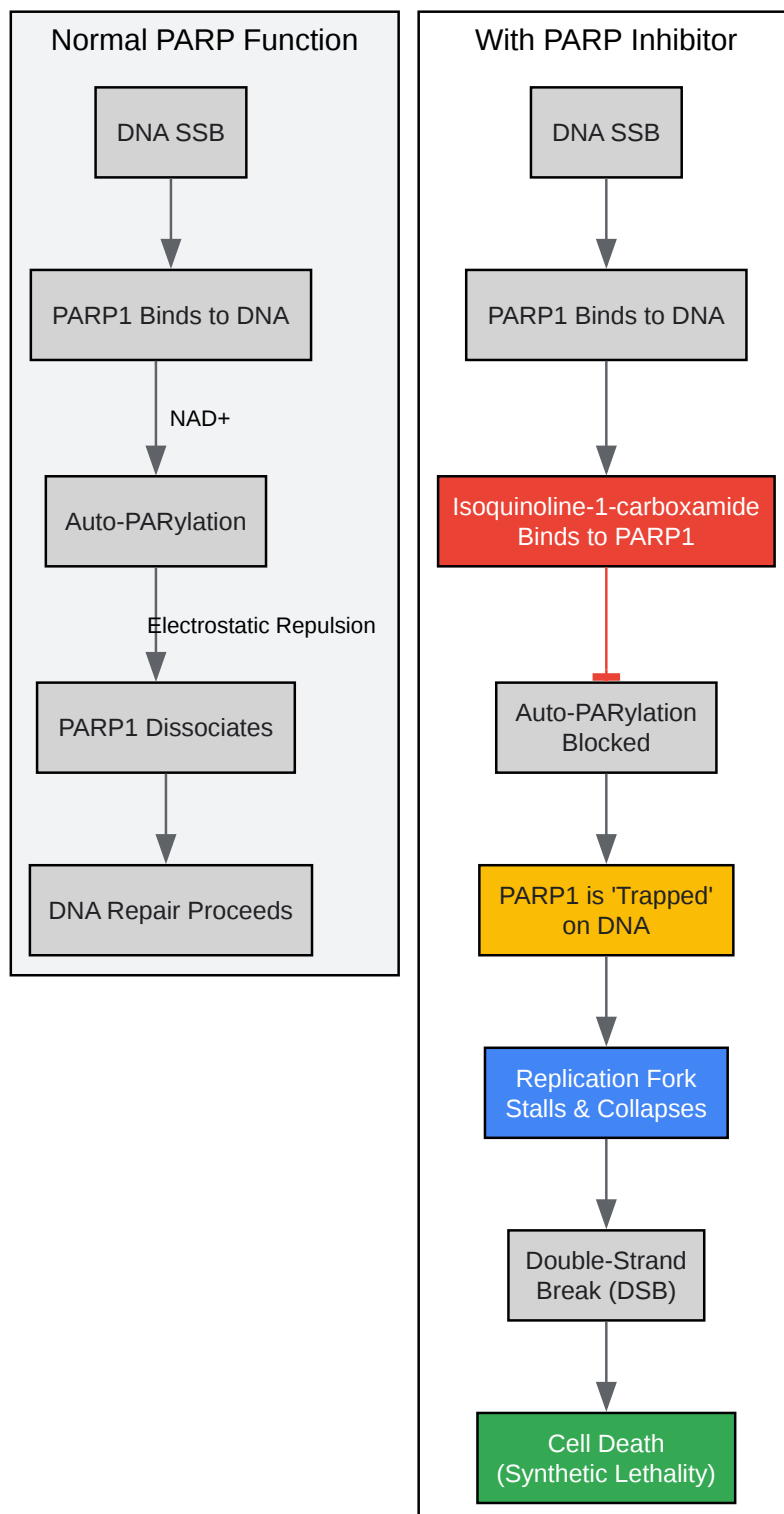
PARP inhibitors exert their effect not only by blocking this catalytic activity but also by "trapping" the PARP enzyme on the DNA.[5] By binding to the NAD⁺ pocket, the inhibitor prevents the extensive auto-PARylation that is necessary to reduce PARP's affinity for DNA, thus locking it onto the damage site. These trapped PARP-DNA complexes are highly cytotoxic, as they can obstruct DNA replication, leading to the formation of lethal double-strand breaks.[6]



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PARP-Mediated DNA Single-Strand Break Repair Pathway.

Mechanism of PARP Trapping by Isoquinoline-1-carboxamide

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Quantitative Data Summary

The following tables summarize the inhibitory activity of a series of 1-oxo-3,4-dihydroisoquinoline-4-carboxamide derivatives.

Table 1: In Vitro Enzymatic Activity of 1-Oxo-3,4-dihydroisoquinoline-4-carboxamide Derivatives against PARP1 and PARP2.[3]

Compound	R ¹	R ² NR ³	PARP1 % Inhibition (at 1 µM)	PARP1 IC ₅₀ (nM)	PARP2 IC ₅₀ (nM)	Selectivity Index (PARP1/PARP2)
3l	H	4-Phenylpiperazin-1-yl	85.2 ± 1.1	156 ± 11	70.1 ± 3.4	2.23
3aa	F	4-Phenylpiperazin-1-yl	81.9 ± 1.8	371 ± 42	83.1 ± 6.9	4.46
3ai	F	4-(2-Fluorophenyl)piperazin-1-yl	93.7 ± 0.8	148 ± 17	42.0 ± 2.3	3.52
3aj	F	4-(4-Fluorophenyl)piperazin-1-yl	90.5 ± 0.1	266 ± 25	44.1 ± 3.9	6.05
Olaparib	-	-	98.4 ± 2.1	2.8 ± 0.3	0.7 ± 0.2	3.98

Data presented as Mean ± SD (n=3). Only compounds with >80% inhibition at 1 µM were selected for IC₅₀ determination in the

source

study.

Table 2: Cellular Cytotoxicity of PARP Inhibitors in Representative Cancer Cell Lines.

Note: Cellular cytotoxicity data for the specific 1-oxo-3,4-dihydroisoquinoline-4-carboxamide derivatives from Table 1 are not available in the cited literature. The data below for the FDA-approved PARP inhibitor Olaparib is provided for reference and as a benchmark.

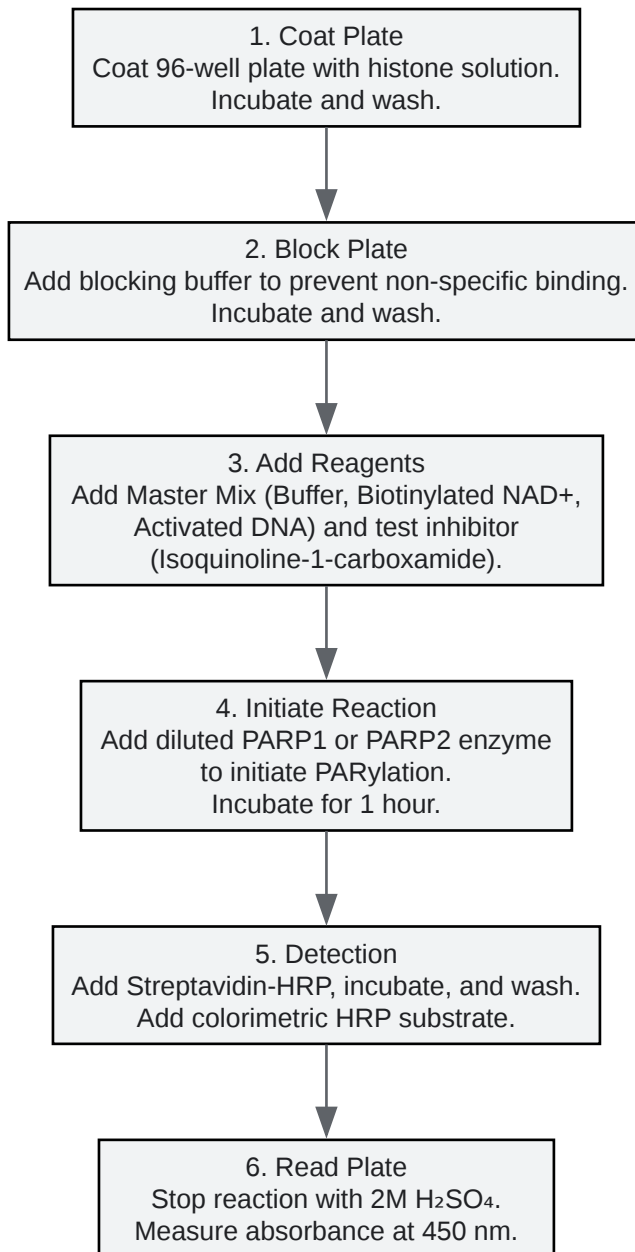
Compound	Cell Line	Cancer Type	BRCA Status	Cellular IC ₅₀ (μM)	Reference
Olaparib	MDA-MB-436	Breast Cancer	BRCA1 mutant	4.7	[7]
Olaparib	HCC1937	Breast Cancer	BRCA1 mutant	~96	[7]
Olaparib	Capan-1	Pancreatic Cancer	BRCA2 mutant	Not specified, but sensitive	[8]
Olaparib	PEO1	Ovarian Cancer	BRCA2 mutant	0.004	[9]

Experimental Protocols

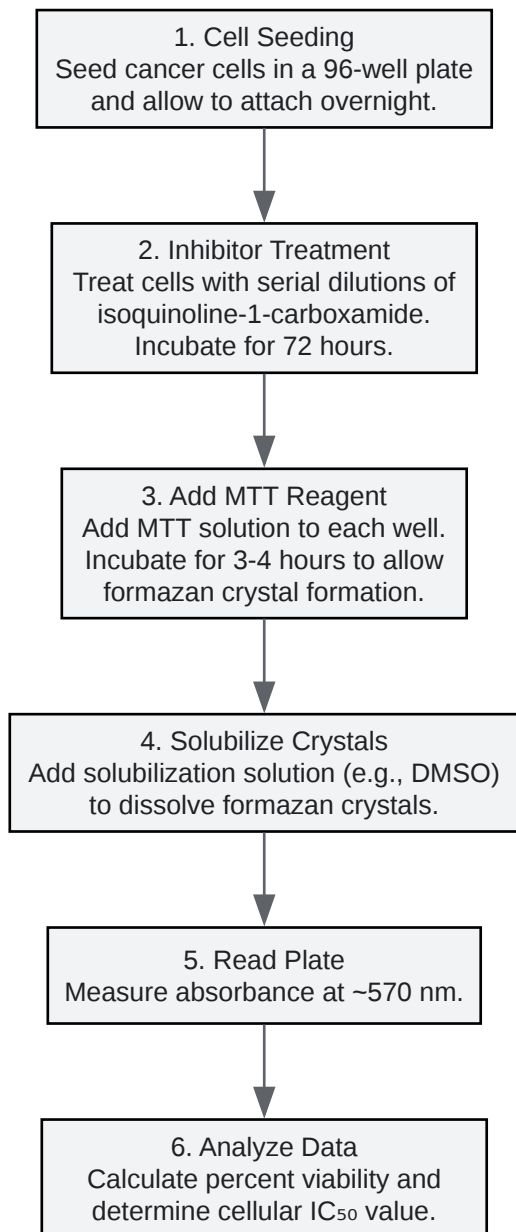
Protocol 1: In Vitro PARP1/PARP2 Colorimetric Inhibition Assay

This protocol is adapted from the BPS Bioscience PARP1 and PARP2 Colorimetric Assay Kits, used to determine the IC₅₀ values of the **isoquinoline-1-carboxamide** compounds.[10] The assay measures the NAD-dependent addition of poly(ADP-ribose) onto histone proteins coated on a 96-well plate.

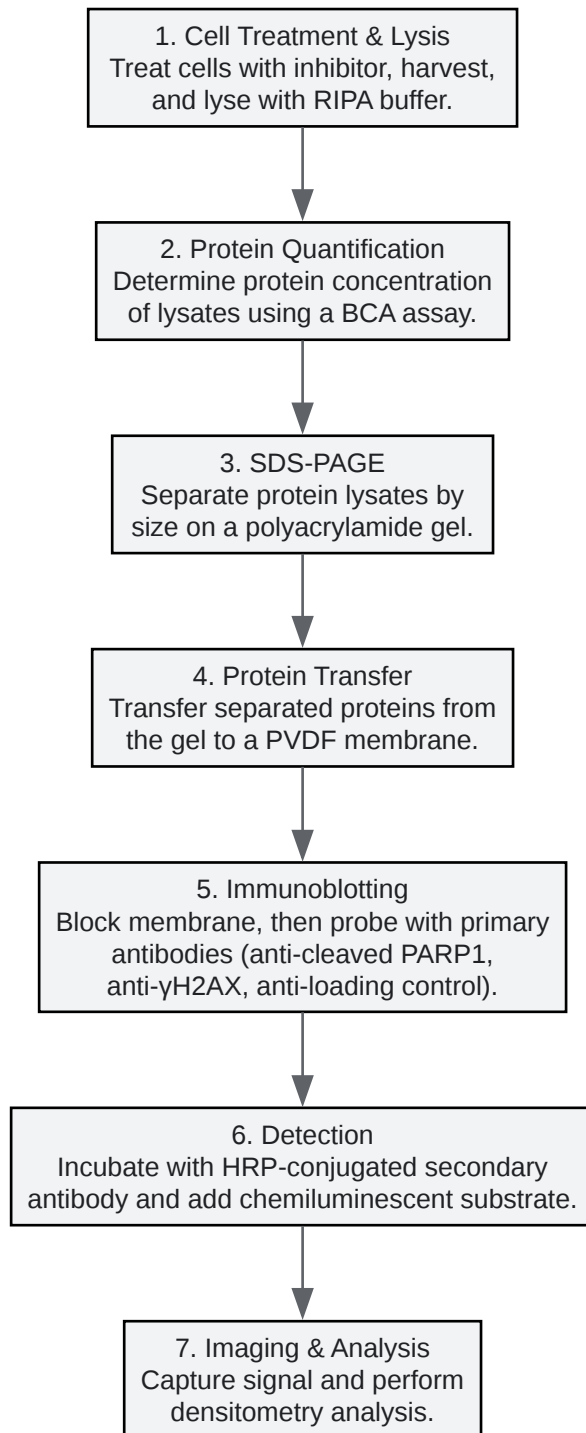
Workflow for In Vitro PARP Inhibition Assay



Workflow for Cellular Viability (MTT) Assay



Workflow for Western Blot Analysis

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References

- 1. benchchem.com [benchchem.com]
- 2. graphviz.org [graphviz.org]
- 3. researchgate.net [researchgate.net]
- 4. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Investigating synthetic lethality and PARP inhibitor resistance in pancreatic cancer through enantiomer differential activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
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